2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazo[1,2-a]pyridine moiety, and a carboxamide group. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring and a methyl group at the 8 position of the imidazo[1,2-a]pyridine ring further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the formation of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can then be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
2,6-dichloro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-6-5-11-26-18(12)24-16(13-7-3-2-4-8-13)19(26)25-20(27)14-9-10-15(21)23-17(14)22/h2-11H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZJHGTHQXUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=C(N=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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